3-(3-Fluorobenzyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
123566-51-8 |
|---|---|
Molecular Formula |
C12H10FN |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1-6,8-9H,7H2 |
InChI Key |
MIRYUWNFMVZCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CN=CC=C2 |
Origin of Product |
United States |
The Significance of Fluorinated Pyridine Scaffolds in Modern Organic Synthesis
Fluorinated pyridine (B92270) scaffolds are heterocyclic compounds that have become increasingly vital in modern organic synthesis and medicinal chemistry. mdpi.comacs.org The inclusion of fluorine atoms into a pyridine ring can significantly alter the molecule's physical, chemical, and biological properties. tcichemicals.com This strategic incorporation can influence factors such as a molecule's pKa, conformation, metabolic stability, and membrane permeability. acs.org
The unique properties of fluorine, such as its high electronegativity and small size, can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. core.ac.uknih.gov Consequently, fluorinated pyridines are prevalent in a wide array of pharmaceuticals, including those for treating cancer, inflammation, and various infections. mdpi.comnih.gov The ability of fluorine to block metabolic oxidation sites is a particularly valuable attribute in drug design. nih.gov The development of new synthetic methods to create these scaffolds is a dynamic area of research, continually expanding the toolkit available to organic chemists. acs.orgnih.govacs.org
The Rationale for Investigating 3 3 Fluorobenzyl Pyridine As a Molecular Building Block
The academic investigation of 3-(3-Fluorobenzyl)pyridine stems from its potential as a versatile molecular building block. tcichemicals.comevitachem.comossila.com A "building block" in chemistry is a molecule that can be readily used to assemble larger, more complex structures. ossila.comresearchgate.net The structure of this compound, featuring both a pyridine (B92270) ring and a fluorinated benzyl (B1604629) group, offers multiple reactive sites for chemical modification.
Researchers are interested in how the interplay between the electron-withdrawing fluorine atom and the pyridine ring influences the molecule's reactivity and its interactions with biological targets. evitachem.com This makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of this compound have been explored for their roles as enzyme inhibitors and in the development of new therapeutic agents. rsc.orgnih.govmdpi.com The synthesis of such complex molecules often relies on the strategic use of well-defined building blocks like this compound.
Structural Features and Chemical Environment of 3 3 Fluorobenzyl Pyridine for Advanced Research Exploration
Classical Approaches to Substituted Pyridine Synthesis Relevant to this compound
Traditional methods for forging the key benzyl-pyridine bond primarily rely on transition-metal-catalyzed cross-coupling reactions. These techniques involve the coupling of a pyridine-containing fragment with a benzyl-containing fragment, each appropriately functionalized to participate in the catalytic cycle.
Suzuki-Miyaura Cross-Coupling Strategies for Benzylpyridine Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents. nih.gov The synthesis of this compound via this method can be envisioned in two primary ways: coupling a 3-halopyridine with a (3-fluorobenzyl)boronic acid derivative or reacting a pyridine-3-boronic acid with a 3-fluorobenzyl halide.
The palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates has been shown to be an effective route to diarylmethane systems. nih.gov For instance, the coupling of benzyl bromide with potassium pyridin-3-yltrifluoroborate yields 3-benzylpyridine (B1203931). thieme-connect.de This strategy is directly applicable to the target molecule by substituting the appropriate fluorinated benzyl halide. Key parameters for optimizing such reactions include the choice of palladium catalyst, ligand, base, and solvent system. A common system involves a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand like XPhos or dppf, and a base such as cesium carbonate in a mixed solvent system like THF/water or dioxane/water. nih.gov
A relevant industrial synthesis involves the Suzuki-Miyaura coupling of 3-fluorophenylboronic acid with a substituted bromopyridine to create a 5-(3-fluorophenyl)-pyridine derivative, highlighting the reaction's utility in constructing fluorinated biaryl systems. google.com
Table 1: Typical Components in Suzuki-Miyaura Synthesis of Benzylpyridines
| Component | Example Reagents | Role |
|---|---|---|
| Pyridine Source | 3-Bromopyridine (B30812), Pyridine-3-boronic acid | Aromatic core |
| Benzyl Source | (3-Fluorobenzyl)boronic acid, 3-Fluorobenzyl bromide | Benzyl group donor |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Facilitates the catalytic cycle |
| Ligand | XPhos, Tricyclohexylphosphine (B42057), (o-tolyl)₃P | Stabilizes and activates the catalyst |
| Base | Cs₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid/ester |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Dissolves reactants and facilitates phase transfer |
Negishi and Stille Coupling Applications in the Synthesis of this compound
The Negishi and Stille couplings offer powerful alternatives for the formation of the C(sp²)-C(sp³) bond in this compound.
Negishi Coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.org The synthesis of this compound would typically involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a (3-fluorobenzyl)zinc halide. The benzylzinc reagent can be prepared through methods like the direct insertion of activated zinc into the corresponding benzyl halide or via transmetalation from an organomagnesium or organolithium precursor. uantwerpen.beuni-muenchen.de Nickel-catalyzed Negishi couplings have been successfully employed to prepare various benzylpyridines. uantwerpen.be
Stille Coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.org For the target molecule, the reaction would pair a 3-halopyridine with a reagent like (3-fluorobenzyl)tributylstannane. Stille reactions have been used to synthesize benzyl-substituted heterocycles, including pyridines, though sometimes requiring harsh conditions like prolonged heating in toluene. orgsyn.orgwikipedia.org
Table 2: Comparison of Negishi and Stille Coupling for Benzylpyridine Synthesis
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (e.g., R-ZnX) | Organostannane (e.g., R-SnBu₃) |
| Key Advantages | High reactivity, good functional group tolerance, less toxic than tin reagents. wikipedia.orgorgsyn.org | Organostannanes are stable to air and moisture. wikipedia.org |
| Key Disadvantages | Organozinc reagents are often prepared in situ and can be moisture-sensitive. | High toxicity of tin reagents and byproducts. wikipedia.org |
| Typical Catalyst | Pd or Ni complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org | Pd complexes (e.g., Pd(PPh₃)₄) wikipedia.org |
Other Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Beyond the "big three" cross-coupling reactions, other metal-catalyzed methods are relevant. A palladium-mediated reductive coupling between 3-bromopyridine and benzaldehyde (B42025) derivatives can produce 3-benzylpyridine with a 75% isolated yield. This approach uses a Pd(OAc)₂ catalyst with a tricyclohexylphosphine ligand and cesium carbonate as the base.
Furthermore, nickel catalysis is effective for similar transformations. A notable example is the nickel-catalyzed Negishi coupling of methyl 2-bromo-4-methylnicotinate with benzylzinc bromides. uantwerpen.be Nickel catalysts have also been employed for the arylation of diarylmethanes, including 3-benzylpyridine, demonstrating their capacity to functionalize the benzylic C-H bond. rsc.org In one study, the coupling of 3-benzylpyridine with 4-tert-butyl bromobenzene (B47551) using a Ni(NIXANTPHOS)-based catalyst yielded the product in 67% yield. rsc.org
Novel and Advanced Synthetic Pathways to this compound
Recent advances in synthetic chemistry have opened up new avenues for constructing complex molecules like this compound, often with greater efficiency and novel bond disconnections.
C-H Activation Methodologies Towards the Benzyl-Pyridine Linkage
Direct C-H activation has emerged as a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. researchgate.net For the synthesis of benzylpyridines, this can involve the activation of either a C-H bond on the pyridine ring or the benzyl group.
One innovative approach uses a specially designed pyridine-based template to direct the meta-C-H activation of benzyl alcohols. researchgate.netacs.org In this system, a benzyl alcohol is tethered to a pyridine-containing template via an ester linkage. A palladium catalyst is then directed by the pyridine nitrogen to functionalize a C-H bond at the meta position of the benzyl ring. acs.org While this specific example functionalizes the benzyl ring itself, the principle of using directing groups to achieve site-selective C-H activation is a key advancement. researchgate.net
More direct methods involve the palladium-catalyzed C-H activation of pyridine itself. Iron catalysts have also been shown to activate pyridine C-H bonds at room temperature, leading to new iron(II) products. nih.gov Another strategy involves the activation of the benzylic C-H bond in a pre-formed benzylpyridine. For example, the nickel-catalyzed arylation of 3-benzylpyridine proceeds via deprotonation of the acidic benzylic C-H bond. rsc.org
Photoredox Catalysis in the Construction of the this compound Core
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. acs.org This methodology is particularly relevant for the synthesis of fluorinated compounds. The construction of the this compound core can be approached by applying photoredox principles to either form the pyridine ring or to forge the benzyl-pyridine bond.
One study details the synthesis of diversely substituted 3-fluoropyridines through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.org The reaction, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, generates a 1,5-dicarbonyl intermediate which then undergoes a one-pot condensation with ammonium (B1175870) acetate to form the 3-fluoropyridine (B146971) ring. organic-chemistry.org This demonstrates the power of photoredox catalysis in assembling the core fluorinated heterocycle from acyclic precursors.
Another strategy involves the photoredox-catalyzed generation of benzyl radicals that could potentially be coupled with a pyridine derivative. While direct coupling of a 3-fluorobenzyl radical with pyridine is not explicitly detailed, related transformations are well-established. For example, photoredox catalysis can facilitate the decarboxylation of acids to generate alkyl radicals, which can then be used in subsequent coupling reactions. acs.org A similar approach could be envisioned starting from a (3-fluorophenyl)acetic acid derivative to generate the necessary benzyl radical for coupling.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(3-Fluorobenzoyl)pyridine |
| 3-Bromopyridine |
| (3-Fluorobenzyl)boronic acid |
| Pyridine-3-boronic acid |
| 3-Fluorobenzyl bromide |
| Palladium(II) acetate (Pd(OAc)₂) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Cesium carbonate (Cs₂CO₃) |
| Tetrahydrofuran (THF) |
| Dioxane |
| Potassium pyridin-3-yltrifluoroborate |
| 3-Benzylpyridine |
| 3-Fluorophenylboronic acid |
| Diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate |
| Tricyclohexylphosphine |
| (o-tolyl)₃P |
| Sodium carbonate (Na₂CO₃) |
| Potassium phosphate (B84403) (K₃PO₄) |
| Toluene |
| (3-Fluorobenzyl)zinc halide |
| Organozinc |
| Organohalide |
| Nickel |
| Palladium |
| Organomagnesium |
| Organolithium |
| Methyl 2-bromo-4-methylnicotinate |
| (3-Fluorobenzyl)tributylstannane |
| Organotin |
| Benzaldehyde |
| 4-tert-Butyl bromobenzene |
| Ni(NIXANTPHOS) |
| Benzyl alcohol |
| Iron |
| fac-Tris(2-phenylpyridine)iridium (fac-Ir(ppy)₃) |
| α,α-Difluoro-β-iodoketone |
| Silyl enol ether |
| Ammonium acetate |
Flow Chemistry Applications for Scalable Synthesis of this compound
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. numberanalytics.comresearchgate.net While a specific, dedicated flow synthesis of this compound has not been extensively reported, the principles of flow chemistry can be readily applied to its production, particularly for the key reduction step.
The synthesis of substituted pyridines in continuous flow has been demonstrated using various reactor types, including microwave flow reactors and packed-bed reactors. beilstein-journals.orgresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a microwave flow reactor, enabling a one-step process for producing trisubstituted pyridines with high regioselectivity. beilstein-journals.org Furthermore, the α-methylation of pyridines has been achieved in a continuous flow setup using a column packed with Raney® nickel, highlighting the potential for heterogeneous catalysis in flow for pyridine functionalization. researchgate.net
A conceptual flow process for the synthesis of this compound could involve pumping a solution of the precursor, 3-(3-fluorobenzoyl)pyridine, through a heated packed-bed reactor containing a reducing agent. This setup would allow for precise control over reaction temperature, pressure, and residence time, leading to potentially higher yields and purity compared to batch processes. The use of a solid-supported reducing agent would also simplify product purification. The table below outlines a conceptual comparison between batch and flow synthesis for this transformation.
Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Conceptual Flow Synthesis |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Packed-bed reactor, Microreactor |
| Heat Transfer | Inefficient, potential for hotspots | Efficient, precise temperature control |
| Mass Transfer | Limited by stirring | Enhanced due to high surface-area-to-volume ratio |
| Safety | Handling of bulk hazardous reagents | Smaller reaction volumes, improved containment |
| Scalability | Difficult, requires larger vessels | Achieved by continuous operation |
| Work-up | Batch extraction and purification | In-line purification possibilities |
Strategic Considerations in this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on several strategic considerations, from the control of isomer formation to the design of precursors and optimization of reaction parameters.
Regioselectivity and Stereoselectivity Control in the Formation of this compound
Regioselectivity is a critical aspect when synthesizing substituted pyridines, as multiple isomers can often be formed. In the context of this compound, the primary concern is the selective formation of the 3-substituted isomer during the initial construction of the pyridine ring or its precursor.
The synthesis of regioselectively substituted pyridines can be achieved through various strategies. For instance, the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) provides a transition-metal-free route to 3-(2-hydroxyaryl)pyridines with high regioselectivity. nih.govresearchgate.net Another approach involves the nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with 1,3-enynes, which allows for the complementary access to different regioisomers of 3-hydroxy-4,5-alkyl-substituted pyridines. acs.orgliverpool.ac.uknih.gov The choice of substituents on the enyne directs the regiochemical outcome of the cycloaddition. acs.orgliverpool.ac.uk
While stereoselectivity is not a factor in the final this compound molecule itself, it can be a consideration in the synthesis of precursors or related chiral derivatives.
Precursor Design and Preparation for Efficient this compound Synthesis
The efficient synthesis of this compound is highly dependent on the design and accessibility of its precursors. The most direct precursor is 3-(3-fluorobenzoyl)pyridine. The synthesis of this ketone can be achieved through Friedel-Crafts acylation of pyridine with 3-fluorobenzoyl chloride, although this reaction can be challenging due to the deactivation of the pyridine ring.
Alternative precursor designs can offer more efficient routes. The use of aryne precursors has emerged as a powerful method for the synthesis of highly substituted pyridines. sigmaaldrich.comnih.gov For example, silyltriflate precursors can generate 'pyridynes' that can be trapped with various nucleophiles to introduce substituents with high regiocontrol. sigmaaldrich.com The on-demand generation of organometallic reagents in continuous flow also presents a modern approach to precursor preparation, allowing for the safe and scalable synthesis of reactive intermediates. nih.gov
The table below summarizes potential precursors and their synthetic accessibility.
Table 2: Precursors for this compound Synthesis
| Precursor | Synthetic Approach | Key Considerations |
|---|---|---|
| 3-(3-Fluorobenzoyl)pyridine | Friedel-Crafts acylation of pyridine | Ring deactivation, potential for low yields |
| 3-Halopyridine and 3-Fluorobenzyl Grignard/Zinc | Cross-coupling reactions (e.g., Negishi, Suzuki) | Catalyst selection, optimization of coupling conditions |
| Pyridine-3-carbaldehyde and 3-Fluorophenyl Grignard | Grignard addition followed by reduction | Two-step process, requires reduction of the resulting alcohol |
| Heterocyclic Aryne Precursors | Generation of pyridyne and trapping | Versatile for introducing various substituents, requires specialized precursors |
Optimization of Reaction Conditions for Yield and Purity in this compound Production
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. For the Clemmensen reduction of 3-(3-fluorobenzoyl)pyridine, several factors can be fine-tuned.
The quality of the zinc amalgam is crucial for the success of the reduction. numberanalytics.com Freshly prepared amalgam generally exhibits higher activity. The concentration of hydrochloric acid also plays a significant role; higher concentrations can increase the reaction rate but may also lead to undesired side reactions if the substrate has acid-labile functional groups. numberanalytics.com Temperature control is another critical parameter, as elevated temperatures can accelerate the reaction but may also promote by-product formation. numberanalytics.com
Milder modifications of the Clemmensen reduction have been developed to accommodate substrates that are sensitive to harsh acidic conditions. These methods often employ organic solvents saturated with hydrogen halides in the presence of activated zinc dust at lower temperatures. thermofisher.com
The table below outlines key parameters for the optimization of the Clemmensen reduction.
Table 3: Optimization Parameters for the Clemmensen Reduction of 3-(3-Fluorobenzoyl)pyridine
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Zinc Amalgam | Catalyst activity | Use freshly prepared amalgam for each reaction. |
| Acid Concentration | Reaction rate vs. side reactions | Titrate HCl concentration to find optimal balance. |
| Temperature | Reaction rate vs. by-product formation | Monitor reaction progress at different temperatures to identify the optimal point. |
| Reaction Time | Conversion | Follow the reaction by techniques like TLC or GC-MS to determine the point of completion. |
| Solvent | Substrate solubility and reaction medium | For sensitive substrates, consider milder conditions with organic solvents. |
Reactivity of the Pyridine Ring System in this compound
The pyridine ring's reactivity is significantly influenced by the nitrogen heteroatom. This nitrogen atom renders the ring electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. wikipedia.orggcwgandhinagar.com
Electrophilic Aromatic Substitution Studies on the Pyridine Moiety
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orggcwgandhinagar.com This effect deactivates the ring towards attack by electrophiles. When such reactions do occur, the substitution is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with the positive charge on the electronegative nitrogen atom. gcwgandhinagar.com For this compound, the benzyl substituent is an activating group, but the substitution pattern is still primarily governed by the pyridine nitrogen.
Detailed experimental studies specifically on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature. However, the general principles of pyridine chemistry suggest that any substitution would likely occur at the positions meta to the nitrogen, which are positions 2, 4, and 6 relative to the benzyl group.
Nucleophilic Attack Pathways on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it a target for nucleophiles, with attacks preferentially occurring at the 2- and 4-positions. wikipedia.org In the case of this compound, nucleophilic attack would be expected at the 2- and 6-positions. The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.
A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines showed that the regioselectivity of the reaction is dependent on the steric and electronic properties of the substituent at the 3-position. researchgate.net While this study did not specifically include the 3-fluorobenzyl group, it highlights the nuanced reactivity of substituted pyridines.
N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily participating in reactions with electrophiles such as oxidizing agents and alkylating agents. wikipedia.org
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. wikipedia.orgnih.gov This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. wikipedia.orgresearchgate.net The N-oxide group can activate the 2- and 4-positions for nucleophilic attack and the 3- and 5-positions for electrophilic attack. wikipedia.org
Quaternization: The pyridine nitrogen can be alkylated by reacting with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.org This reaction introduces a positive charge on the nitrogen atom, which further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack.
While general for pyridines, specific studies detailing the N-oxidation and quaternization of this compound were not found in the searched literature.
Reactivity of the Fluorobenzyl Moiety in this compound
The fluorobenzyl portion of the molecule also possesses distinct reactive sites: the aromatic fluorobenzene (B45895) ring and the benzylic methylene (B1212753) bridge.
Aromatic Substitution Reactions on the Fluorobenzene Ring
The fluorobenzene ring can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. masterorganicchemistry.comuci.edu The benzylpyridine substituent is also generally considered to be ortho-, para-directing. Therefore, electrophilic attack would be anticipated at the positions ortho and para to the fluorine atom and the benzylpyridine group.
Specific experimental data on the aromatic substitution reactions on the fluorobenzene ring of this compound is limited in the available literature.
Reactivity at the Benzylic Methylene Group
The benzylic methylene group (—CH₂—) is a site of potential reactivity. The proximity of the two aromatic rings can stabilize intermediates formed at this position.
Oxidation: The benzylic position is susceptible to oxidation to form a carbonyl group (a ketone) under various oxidizing conditions. researchgate.netkhanacademy.org This is a common transformation for benzylic carbons.
Halogenation: Free radical halogenation can occur at the benzylic position, leading to the substitution of one or both hydrogen atoms with a halogen. khanacademy.org
Deprotonation: The benzylic protons are more acidic than typical alkane protons due to the resonance stabilization of the resulting carbanion by the adjacent aromatic rings. This allows for deprotonation with a strong base, creating a nucleophilic center that can participate in subsequent reactions.
A study on the ruthenium-catalyzed direct sp³ arylation of benzylic positions utilized a 3-substituted pyridine as a directing group, indicating the potential for functionalization at the benzylic methylene of compounds structurally similar to this compound. acs.org
Fluorine Atom Reactivity and Potential for Further Derivatization
The fluorine atom attached to the benzyl ring of this compound is a site of potential chemical modification, primarily through nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group (in this case, the fluoride ion) on an aromatic ring. For such a reaction to occur, the aromatic ring must be 'activated' by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
While the pyridine ring itself is electron-withdrawing, its effect on the reactivity of the fluorine atom on the separate benzyl ring is minimal. Therefore, the reactivity of the fluorine atom in this compound towards SNAr is generally low. For substitution to become feasible, additional strong electron-withdrawing groups would typically be required on the fluorinated benzene ring. acs.orgchemrxiv.org
Despite the inherent low reactivity of the C-F bond in this specific configuration, derivatization is still a theoretical possibility under harsh reaction conditions or with highly potent nucleophiles. The fluorine atom's presence is known to modulate molecular properties, and its substitution could be a strategy for creating analogues with different physicochemical characteristics. ontosight.aisolubilityofthings.com Potential nucleophiles for such transformations could include alkoxides, thiolates, or amines, which would lead to the formation of new ether, thioether, or amine derivatives, respectively. jecibiochem.comevitachem.comevitachem.com
Cross-Coupling Reactivity of Functionalized this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Functionalized derivatives of this compound, particularly those bearing halogen substituents on the pyridine ring, are valuable substrates for such transformations, enabling the synthesis of more complex molecular architectures.
Common cross-coupling reactions applicable to derivatives of this compound include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. organic-chemistry.org A bromo- or chloro-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to form biaryl structures. The reactivity of halopyridines in Suzuki couplings is well-documented, with the reaction site often influenced by the electronic properties of the ring and its substituents. nih.govmdpi.comacademie-sciences.fr For instance, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a key synthetic step can involve a Suzuki reaction to introduce an aryl group onto the pyridine-containing core. rsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgcommonorganicchemistry.com A halogenated this compound could react with various alkenes to introduce new alkenyl side chains. The synthesis of fused pyridine derivatives has been achieved using intramolecular Heck reactions, highlighting the utility of this method for building complex heterocyclic systems. asianpubs.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. numberanalytics.comjk-sci.comorganic-chemistry.org It is a crucial method for synthesizing arylamines. A halo-substituted this compound can be coupled with a wide range of primary or secondary amines to produce the corresponding amino-pyridine derivatives. This reaction is known to be highly efficient for various chloropyridines when using specialized palladium-phosphine catalyst systems. researchgate.netorgsyn.org
The following table summarizes representative cross-coupling reactions involving frameworks similar to functionalized this compound.
| Reaction Type | Substrate Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Halo-pyridyl derivative | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base | Aryl-substituted pyridine |
| Heck | Halo-pyridyl derivative | Alkene | Pd(dba)₂, Phosphine Ligand, Base | Alkenyl-substituted pyridine |
| Buchwald-Hartwig | Halo-pyridyl derivative | Primary/Secondary Amine | Pd₂(dba)₃, Bulky Phosphine Ligand, Base | Amino-substituted pyridine |
Reduction and Oxidation Studies of the this compound Framework
The this compound molecule offers several sites for reduction and oxidation reactions, including the pyridine ring, the nitrogen atom, and the benzylic methylene bridge.
Reduction: The most common reduction of the this compound framework involves the hydrogenation of the pyridine ring to yield the corresponding 3-(3-fluorobenzyl)piperidine (B1602317). This transformation is typically achieved through catalytic hydrogenation. researchgate.net
Catalytic Hydrogenation: This method employs a metal catalyst, such as rhodium, platinum, or palladium, under a hydrogen atmosphere. rsc.orgblogspot.com The hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been studied, with rhodium on carbon (Rh/C) found to be a highly effective catalyst. researchgate.net Similar conditions are expected to be effective for the 3-substituted isomer. The reduction of the pyridine ring is generally favored over the reduction of the benzene ring unless harsh conditions are applied. google.com Other reducing agents like samarium diiodide (SmI₂) in the presence of water have also been shown to reduce pyridine to piperidine (B6355638) under mild conditions. clockss.org
Oxidation: Oxidation can occur at either the benzylic methylene group or the pyridine nitrogen.
Oxidation of the Methylene Bridge: The benzylic C-H bonds are susceptible to oxidation, converting the methylene bridge into a carbonyl group to form 3-(3-fluorobenzoyl)pyridine. This transformation can be achieved using various oxidizing agents. Copper or iron-catalyzed aerobic oxidation, using molecular oxygen as the oxidant, is an effective method for converting 2- and 4-benzylpyridines to their corresponding ketones. nih.gov Similar reactivity is expected for 3-benzylpyridine. rsc.org Other methods include using N-hydroxyimide organocatalysts, which can facilitate the aerobic oxidation of benzylic methylenes under mild conditions. nih.gov
Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a versatile intermediate. The N-oxide group activates the pyridine ring for further functionalization and can also act as an internal activator for the oxidation of the adjacent benzylic methylene group. researchgate.netacs.orgresearchgate.net
The table below summarizes key findings from reduction and oxidation studies on benzylpyridine frameworks.
| Transformation | Reagent/Catalyst | Position | Product |
| Reduction | H₂, Rh/C | Pyridine Ring | 3-(3-Fluorobenzyl)piperidine |
| Oxidation | O₂, Cu or Fe catalyst | Methylene Bridge | 3-(3-Fluorobenzoyl)pyridine |
| Oxidation | H₂O₂ or m-CPBA | Pyridine Nitrogen | This compound N-oxide |
Preparation and Chemical Exploration of 3 3 Fluorobenzyl Pyridine Derivatives and Analogues
Functionalization Strategies on the Pyridine (B92270) Ring of 3-(3-Fluorobenzyl)pyridine
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). quora.comresearchgate.net The nitrogen atom deactivates the ring by inductively withdrawing electron density. Consequently, reactions often require more forcing conditions. Electrophilic attack, when it does occur, generally favors the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the intermediate carbocation. quora.comaklectures.com For this compound, the existing benzyl (B1604629) substituent at the C-3 position sterically and electronically influences the regioselectivity of further substitutions.
Introduction of Halogen, Alkyl, and Aryl Substituents onto the Pyridine Ring
Halogenation: Direct electrophilic halogenation of pyridine is challenging and typically requires harsh conditions. nsf.govnih.gov For this compound, electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid) would be expected to occur primarily at the C-5 position, which is meta to the existing substituent and the ring nitrogen.
A more contemporary and regioselective approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.govresearchgate.netnih.gov This method temporarily transforms the electron-deficient pyridine into a more reactive, polarized alkene system, allowing for halogenation under milder conditions. nih.gov For 3-substituted pyridines, this strategy can be adapted to achieve selective halogenation. chemrxiv.org Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be employed in this sequence. nih.gov
Alkylation and Arylation: Friedel-Crafts alkylation and acylation reactions are generally not effective on pyridine. The Lewis acid catalyst required for the reaction coordinates with the basic nitrogen atom, leading to strong deactivation of the ring.
Alternative strategies for introducing alkyl and aryl groups include:
Transition-Metal Catalyzed Cross-Coupling: This is a powerful method that first requires halogenation of the pyridine ring. A resulting halo-derivative, such as 5-bromo-3-(3-fluorobenzyl)pyridine, could then undergo Suzuki, Stille, or Negishi coupling reactions with appropriate boronic acids, organostannanes, or organozinc reagents to introduce a wide variety of aryl or alkyl substituents at the C-5 position.
Directed Ortho-Metalation (DoM): If a directing group were present on the pyridine ring, deprotonation with a strong base (e.g., LDA) followed by quenching with an alkyl or aryl halide could achieve functionalization at a specific position, typically ortho to the directing group.
Table 1: Predicted Functionalization Reactions on the Pyridine Ring
| Reaction Type | Reagents | Expected Major Product Position | Notes |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | C-5 | Harsh conditions required for electrophilic substitution. |
| Halogenation | NBS, TFA (via Zincke imine) | C-5 or other | Milder, more modern method offering potentially different regioselectivity. chemrxiv.org |
Nitration, Sulfonation, and Amination Reactions on the Pyridine Moiety
Nitration: Direct nitration of the pyridine ring is notoriously difficult. The strongly acidic conditions (e.g., HNO₃/H₂SO₄) lead to the formation of the pyridinium (B92312) ion, which is highly deactivated towards electrophilic attack. researchgate.net When the reaction is forced under extreme conditions, nitration occurs at the 3-position. For this compound, nitration would be even more challenging and is predicted to occur at the C-5 position, if at all. Milder, alternative methods, such as those employing dinitrogen pentoxide (N₂O₅), have been developed to improve yields for the synthesis of 3-nitropyridines and could potentially be applied. ntnu.no
Sulfonation: Similar to nitration, sulfonation of pyridine requires severe conditions, such as heating with oleum (B3057394) at high temperatures, often in the presence of a mercury catalyst, to yield pyridine-3-sulfonic acid. acs.orggoogle.comgoogle.com Applying these conditions to this compound would likely result in low yields of the 5-sulfonated product, along with significant degradation. Modern electrochemical methods are being developed for the meta-sulfonylation of pyridines, which could offer a more efficient route. nih.gov
Amination: In contrast to electrophilic substitutions, nucleophilic substitutions are more facile on the electron-deficient pyridine ring. The Chichibabin reaction is a classic method for direct amination using sodium amide (NaNH₂) or potassium amide (KNH₂). wikipedia.orgscientificupdate.comchemistnotes.com This reaction typically introduces an amino group at the C-2 or C-6 position via a nucleophilic addition-elimination mechanism involving hydride loss. wikipedia.org For this compound, the Chichibabin reaction would be expected to yield a mixture of 2-amino-3-(3-fluorobenzyl)pyridine and 6-amino-3-(3-fluorobenzyl)pyridine, with the C-6 position being potentially favored due to reduced steric hindrance. ntu.edu.sg The reaction conditions can be tuned to influence the isomer ratio. google.com
Functionalization Strategies on the Fluorobenzyl Ring of this compound
Exploration of Further Substitution Patterns on the Fluorobenzene (B45895) Aromatic Ring
The fluorobenzyl portion of the molecule is a substituted benzene ring, which readily undergoes electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the two existing substituents: the benzylpyridine group and the fluorine atom.
Benzylpyridine group (at C-1'): This is an alkyl group, which is weakly activating and an ortho, para-director.
Fluorine atom (at C-3'): Halogens are deactivating but are also ortho, para-directors due to resonance effects where their lone pairs can stabilize the carbocation intermediate. organicchemistrytutor.comwikipedia.org
The combined directing effects are as follows:
C-2' position: ortho to the activating benzyl group and ortho to the deactivating fluorine.
C-4' position: para to the activating benzyl group and ortho to the deactivating fluorine.
C-6' position: ortho to the activating benzyl group and para to the deactivating fluorine.
The activating effect of the benzyl group and the resonance stabilization provided by the fluorine atom will likely direct incoming electrophiles to the C-4' and C-6' positions. A study on the nitration of 3-benzylpyridine (B1203931) showed that substitution occurs on the benzyl ring, yielding a mixture of 2'-nitro and 4'-nitro isomers. prepchem.com A similar outcome is expected for this compound, where nitration, halogenation, sulfonation, or Friedel-Crafts reactions would primarily yield C-4' and C-6' substituted products.
Table 2: Predicted Electrophilic Substitution on the Fluorobenzyl Ring
| Reaction Type | Reagents | Expected Major Product Positions | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-4' and C-6' | Ortho, para-directing effects of both substituents converge on these positions. chegg.com |
| Bromination | Br₂, FeBr₃ | C-4' and C-6' | Strong ortho, para-directing effects. youtube.comlibretexts.org |
| Sulfonation | SO₃, H₂SO₄ | C-4' and C-6' | Kinetically controlled products are expected at these positions. |
| Acylation | RCOCl, AlCl₃ | C-4' and C-6' | Steric hindrance may favor the C-4' and C-6' positions over the C-2' position. wou.edu |
Modifications and Derivatizations at the Benzylic Position
The benzylic carbon (the -CH₂- bridge) is particularly reactive due to the ability of the adjacent aromatic rings to stabilize radical or ionic intermediates through resonance. libretexts.org
Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid typically convert a benzylic carbon bearing at least one hydrogen into a carboxylic acid. masterorganicchemistry.com However, given the structure, oxidation of this compound is expected to yield the corresponding ketone, 3-(3-fluorobenzoyl)pyridine . Various metal-catalyzed and electrochemical methods have been developed for this transformation. researchgate.netnih.gov
Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) is a highly selective method for introducing a bromine atom at the benzylic position. masterorganicchemistry.comchemistrysteps.comwikipedia.orgmanac-inc.co.jp This reaction, known as Wohl-Ziegler bromination, would convert this compound into 3-(bromo(3-fluorophenyl)methyl)pyridine . This benzylic halide is a versatile intermediate, susceptible to nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).
Alkylation/Deprotonation: The benzylic protons are relatively acidic and can be removed by a strong base (e.g., n-butyllithium) to generate a resonance-stabilized benzylic carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds at the benzylic position.
Synthesis of Bridged and Polycyclic Architectures Incorporating the this compound Core
The rigid structure of this compound can serve as a scaffold for the synthesis of more complex, fused, or bridged polycyclic systems. nih.gov Such transformations typically involve intramolecular reactions that form new rings by connecting the pyridine and fluorobenzyl moieties.
Potential strategies include:
Intramolecular Cyclization: Functional groups can be strategically installed on both rings to facilitate cyclization. For example, a derivative functionalized with a halide on one ring and a nucleophile (like an amine or thiol) on the other could undergo an intramolecular nucleophilic substitution to form a new heterocyclic ring.
Radical Cyclization: A precursor bearing a radical initiator on one ring and a receptive alkene or alkyne on the other could be induced to cyclize. This is a powerful method for forming complex polyheterocycles. doaj.orgnih.govnih.gov
Intramolecular C-H Activation/Arylation: Palladium-catalyzed intramolecular C-H arylation is a modern technique for forming fused polyaromatic systems. A halogenated derivative, such as 2-bromo-3-(3-fluorobenzyl)pyridine, could potentially undergo cyclization through a Pd-catalyzed reaction that couples the C-2 of the pyridine ring with a C-H bond on the fluorobenzyl ring. researchgate.net
Pictet-Spengler Reaction: If the benzylic position were functionalized to an aminoethyl group and the pyridine ring were activated, an intramolecular electrophilic substitution could lead to the formation of a fused ring system.
Dearomative Cycloaddition: Reactions that temporarily disrupt the aromaticity of the pyridine ring can be used to construct new fused systems, such as indolizinones. rsc.org For instance, a 2-alkynyl derivative of this compound could potentially react with a cyclopropenone in a dearomative [3+2] cycloaddition.
These advanced synthetic strategies could transform the this compound core into novel, three-dimensional structures with potential applications in various fields of chemical science. nih.govresearchgate.netmdpi.com
Library Design Principles for Structurally Diverse this compound Analogues
The creation of chemical libraries, large collections of structurally related compounds, is a cornerstone of modern medicinal chemistry and drug discovery. nih.govrjpbcs.com This approach allows for the systematic exploration of chemical space to identify novel bioactive molecules and to optimize the properties of lead compounds. fortunepublish.com For a core scaffold like this compound, designing a library of structurally diverse analogues involves several key principles aimed at maximizing the structural variations around the central chemical framework. These principles guide the selection of building blocks and synthetic strategies to efficiently generate a wide array of molecules for biological screening. nih.govrjpbcs.com
The design of such a library begins with identifying the points of diversification on the core this compound structure. The scaffold offers multiple sites where new functional groups or structural motifs can be introduced to modulate its physicochemical and pharmacological properties. The primary points for modification include the pyridine ring, the benzyl ring, and the methylene bridge connecting them.
Table 1: Potential Diversification Points on the this compound Scaffold
| Position | Ring/Linker | Potential Modifications | Rationale for Diversification |
|---|---|---|---|
| R¹ | Pyridine Ring | Introduction of various substituents (e.g., halogens, alkyls, amides, ethers) at positions 2, 4, 5, and 6. | To modulate electronics, solubility, and potential interactions with biological targets. |
| R² | Benzyl Ring | Alteration of substituents at positions 2, 4, 5, and 6; replacement of the fluorine atom. | To explore the structure-activity relationship (SAR) related to the hydrophobic pocket binding. nih.gov |
| R³ | Methylene Bridge | Replacement with other linkers (e.g., carbonyl, amine, ether); introduction of chirality. | To alter the conformational flexibility and orientation of the two aromatic rings. |
Combinatorial and Parallel Synthesis
A fundamental principle in library design is the use of combinatorial chemistry, which allows for the rapid synthesis of a large number of compounds in parallel. rjpbcs.comfortunepublish.com This is often achieved by employing a "building block" strategy, where pre-functionalized starting materials are combined in a systematic manner. For this compound analogues, this could involve reacting a series of substituted pyridines with a series of substituted benzyl halides. High-throughput synthesis techniques, often automated, are employed to generate libraries efficiently. nih.gov The synthesis can be performed using either solid-phase or solution-phase methods, each with advantages in terms of purification and reaction monitoring. fortunepublish.com
Scaffold Hopping and Bioisosteric Replacement
To achieve greater structural diversity and explore novel intellectual property, library design often incorporates the principle of scaffold hopping. This involves replacing the central pyridine core with other heterocyclic systems that can mimic its spatial and electronic properties. nih.gov For instance, a pyrazolo[3,4-b]pyridine core can be used as a bioisostere for the pyridine ring, as it can still participate in key interactions like hydrogen bonding and π–π stacking. nih.gov This strategy can lead to the discovery of structurally novel compounds with similar or improved biological activities. nih.gov
Positional Scanning Library Design
A systematic approach to exploring the impact of substituents at different positions is the creation of a positional scanning library. nih.gov In this design, a series of sub-libraries is created. In each sub-library, one position on the scaffold is systematically varied with a diverse set of functional groups, while the other positions are kept constant or contain a defined mixture of substituents. nih.gov
For the this compound scaffold, a positional scanning approach could be implemented as follows:
R¹ Scan: A library is synthesized where the 3-(3-Fluorobenzyl) moiety is kept constant, and a wide variety of substituents are introduced at one specific position on the pyridine ring (e.g., R¹ at C-6).
R² Scan: Another library is created where the pyridine core is constant, and substituents on the benzyl ring are varied.
After screening, the activity data from each sub-library can be deconvoluted to identify the optimal functional groups for each position, guiding the synthesis of individual, highly active compounds. nih.gov
Table 2: Illustrative Positional Scanning Design for Pyridine Ring Modification
| Library Series | Fixed Moiety | Variable Position (R¹) | Example R¹ Substituents |
|---|---|---|---|
| A | 3-(3-Fluorobenzyl) | C-2 | -H, -CH₃, -Cl, -NH₂, -OCH₃ |
| B | 3-(3-Fluorobenzyl) | C-4 | -H, -CH₃, -Cl, -NH₂, -OCH₃ |
Structure-Activity Relationship (SAR)-Guided Design
Library design is often an iterative process guided by structure-activity relationship (SAR) studies. nih.govnih.gov An initial, diverse library is synthesized and screened for biological activity. The results from this initial screen are then used to design a second, more focused library. For example, if initial results show that small, electron-withdrawing groups on the pyridine ring enhance activity, the next generation of the library will focus on exploring a wider variety of such groups at different positions on that ring.
In a study of pyrazolo[3,4-b]pyridine derivatives, which incorporated a 3-fluorobenzyl group, researchers systematically modified the "hydrophobic tail" of the molecule to probe the SAR. nih.gov An initial compound, A01, was designed and synthesized, showing weak inhibitory activity against the target kinase TRKA. nih.gov This result, combined with molecular docking studies, guided the synthesis of a library of analogues where different benzyl groups and other substituents were explored to improve potency. nih.gov
Table 3: Example of SAR-Guided Library Synthesis for TRK Inhibitors (Adapted from nih.gov)
| Compound | R-Group on Benzyl Moiety | Other Modifications | TRKA IC₅₀ (μM) |
|---|---|---|---|
| A01 | 3-Fluoro | Morpholino-methanone | 0.293 |
| A02 | H (unsubstituted) | Morpholino-methanone | 0.435 |
| A03 | 4-Fluoro | Morpholino-methanone | 0.250 |
| A04 | 2-Fluoro | Morpholino-methanone | 0.170 |
| C03 | 3-Fluoro | (S)-3-hydroxypiperidinyl | 0.056 |
| C09 | 2,5-Difluoro | (S)-3-hydroxypiperidinyl | >10 |
This data demonstrates how systematic structural changes—such as altering the position of the fluorine on the benzyl ring or replacing the morpholine (B109124) group with a hydroxypiperidinyl moiety—can significantly impact biological activity, thereby guiding the design of more potent analogues. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 3 Fluorobenzyl Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules in solution. For 3-(3-Fluorobenzyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and advanced two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals, as well as to precisely define the chemical environment of the fluorine atom.
To achieve a complete assignment of the ¹H and ¹³C NMR spectra of this compound, a series of 2D NMR experiments are employed. Each experiment provides a unique set of correlations that, when combined, allow for the piecing together of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY is instrumental in identifying the spin systems within the pyridine (B92270) and the fluorobenzyl rings. For instance, correlations would be expected between the protons on the pyridine ring (H-2, H-4, H-5, H-6) and between the protons on the fluorobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). It is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is particularly crucial for identifying quaternary carbons (which have no attached protons and are therefore silent in an HSQC spectrum) and for connecting the different fragments of the molecule. For this compound, HMBC would be key in establishing the connectivity between the benzyl (B1604629) CH₂ group and both the pyridine and fluorophenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, irrespective of their bonding. NOESY correlations are observed between protons that are close to each other in space (typically < 5 Å). This technique is invaluable for determining the preferred conformation of the molecule in solution, for example, by observing correlations between the benzyl CH₂ protons and the protons on the pyridine and fluorophenyl rings.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures. The complete and unambiguous assignment would be confirmed through the analysis of the aforementioned 2D NMR spectra.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Pyridine Ring | |||
| C-2 | ~8.5 | ~150 | HMBC with H-4, H-6, CH₂; HSQC with H-2 |
| C-3 | - | ~135 | HMBC with H-2, H-4, H-5, CH₂ |
| C-4 | ~7.5 | ~138 | HMBC with H-2, H-5, H-6; HSQC with H-4 |
| C-5 | ~7.2 | ~123 | HMBC with H-4, H-6; HSQC with H-5 |
| C-6 | ~8.5 | ~148 | HMBC with H-2, H-4, H-5; HSQC with H-6 |
| Benzyl Group | |||
| CH₂ | ~4.0 | ~39 | HMBC with C-3 (pyridine), C-1' (fluorophenyl); HSQC with CH₂ protons |
| Fluorobenzyl Ring | |||
| C-1' | - | ~141 (d) | HMBC with CH₂, H-2', H-6' |
| C-2' | ~7.0 | ~114 (d) | HMBC with CH₂, H-4'; HSQC with H-2' |
| C-3' | - | ~163 (d) | HMBC with H-2', H-4', H-5' |
| C-4' | ~7.0 | ~115 (d) | HMBC with H-2', H-6'; HSQC with H-4' |
| C-5' | ~7.3 | ~130 (d) | HMBC with H-4', H-6'; HSQC with H-5' |
| C-6' | ~7.1 | ~124 (d) | HMBC with CH₂, H-2', H-4'; HSQC with H-6' |
Note: 'd' indicates a doublet due to coupling with ¹⁹F. The exact chemical shifts and coupling constants would need to be determined from experimental spectra.
¹⁹F NMR spectroscopy is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. Due to its 100% natural abundance and a spin of ½, ¹⁹F is an excellent nucleus for NMR studies. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic C-F bonds. Furthermore, the ¹⁹F nucleus will couple with nearby protons, providing additional structural information. The ¹⁹F NMR spectrum would likely show a complex multiplet due to coupling with the ortho, meta, and para protons on the fluorobenzyl ring. Decoupling experiments can be used to simplify the spectrum and aid in the assignment of coupling constants.
| Parameter | Expected Value | Information Provided |
| ¹⁹F Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) | Electronic environment of the fluorine atom. |
| ³JHF (ortho) | ~8-10 Hz | Coupling to H-2' and H-4'. |
| ⁴JHF (meta) | ~5-7 Hz | Coupling to H-6'. |
| ⁵JHF (para) | ~2-3 Hz | Coupling to H-5'. |
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide significant structural information.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound, the expected exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.
Table of Expected HRMS Data for this compound (C₁₂H₁₀FN)
| Ion | Calculated Exact Mass |
| [M]⁺ | 187.0800 |
| [M+H]⁺ | 188.0878 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the original molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond and fragmentation of the pyridine and fluorophenyl rings.
Table of Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 187 | 109 | Fluorobenzyl cation | Pyridyl radical |
| 187 | 92 | Pyridylmethyl cation | Fluorophenyl radical |
| 187 | 78 | Pyridine radical cation | Fluorobenzyl radical |
| 109 | 83 | C₆H₄⁺ | C₂H₂ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy provides a characteristic fingerprint of the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N ring stretching of the pyridine and fluorophenyl rings, and the C-F stretching vibration. The analysis of these vibrational modes provides confirmation of the presence of these key functional groups.
Table of Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| CH₂ Stretch (asymmetric) | ~2925 | ~2925 | Medium-Weak |
| CH₂ Stretch (symmetric) | ~2850 | ~2850 | Medium-Weak |
| C=C/C=N Ring Stretch (Pyridine) | 1600-1450 | 1600-1450 | Strong-Medium |
| C=C Ring Stretch (Fluorophenyl) | 1600-1450 | 1600-1450 | Strong-Medium |
| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |
| C-F Stretch | 1250-1100 | 1250-1100 | Strong (IR) |
| Aromatic C-H Out-of-Plane Bend | 900-675 | 900-675 | Strong (IR) |
The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. While direct experimental data is currently limited in the public domain, the principles and expected outcomes outlined here provide a robust framework for the complete characterization of this and related molecules.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
While a crystal structure for this compound itself is not publicly available, analysis of structurally similar derivatives provides significant insight into the molecular geometry and intermolecular interactions that can be expected. A pertinent example is N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, which features a fluorobenzyl group attached to a pyridine ring. nih.gov
The crystal structure of this derivative was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. nih.gov The detailed crystallographic data provides a precise model of the molecule's solid-state conformation. For instance, in N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, the nitro group is noted to be twisted out of the plane of the pyridine ring. nih.gov Furthermore, the data elucidates the network of intermolecular hydrogen bonds (specifically N—H⋯O and N—H⋯N interactions) that stabilize the crystal packing. nih.gov This type of detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a solid-state environment.
Interactive Table: Crystallographic Data for N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine Below are the crystallographic parameters for N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, a derivative structurally related to this compound. nih.gov
| Parameter | Value |
| Empirical Formula | C₁₂H₁₁FN₄O₂ |
| Molecular Weight | 262.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8187 (14) |
| b (Å) | 5.9972 (6) |
| c (Å) | 14.8840 (15) |
| α (°) | 90 |
| β (°) | 109.827 (1) |
| γ (°) | 90 |
| Volume (ų) | 1244.3 (2) |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration (if applicable for chiral derivatives)
The parent compound, this compound, is achiral as it does not possess a stereogenic center and is superimposable on its mirror image. Consequently, it does not exhibit chiroptical activity. However, derivatives of this compound can be synthesized to be chiral, for example, by introducing a stereocenter in the benzyl or pyridine moiety. For such chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for stereochemical analysis. saschirality.org
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.orgacs.org These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms. saschirality.orgnih.gov
Enantiomeric Excess (ee) Determination: Chiroptical techniques can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. acs.org The magnitude of the chiroptical signal (e.g., the intensity of a Circular Dichroism band) is directly proportional to the concentration difference between the two enantiomers. nih.gov By creating a calibration curve with samples of known ee, the purity of an unknown sample can be accurately determined. nih.gov This is a crucial analysis in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
Absolute Configuration Determination: A primary application of chiroptical spectroscopy, particularly ECD, is the determination of the absolute configuration (AC) of a chiral molecule (i.e., its actual R or S configuration). nih.gov This is often achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). nih.govnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov
As a representative example of how these techniques are applied to related structures, chiral iridium(III) complexes containing 2-phenylpyridine (a structural isomer of benzylpyridine) have been studied using chiroptical methods. rsc.org The ECD spectra of these complexes show distinct signals, known as Cotton effects, whose signs (+ or -) and intensities are characteristic of their specific spatial arrangement. This data is used to assign the absolute configuration at the metal center and of the chiral ligands. rsc.org
Interactive Table: Representative Chiroptical Data for a Chiral Phenylpyridine-Containing Complex The following table shows hypothetical but representative ECD data for a chiral derivative, illustrating the type of information obtained from such an analysis.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Transition |
| 350 | +15,000 | Metal-to-Ligand Charge Transfer (MLCT) |
| 295 | -22,000 | π → π* (Pyridine) |
| 260 | +30,000 | π → π* (Phenyl) |
| 220 | -18,000 | π → π* (Pyridine) |
Computational Chemistry Studies on 3 3 Fluorobenzyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the precise determination of a molecule's three-dimensional structure and the distribution of its electrons. Such information is critical for predicting how the molecule will interact with other chemical species.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation
Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern chemical research due to its balance of accuracy and computational efficiency. For 3-(3-Fluorobenzyl)pyridine, DFT calculations, often employing a basis set such as 6-311G, are utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
The conformational landscape of this compound is of particular interest. The molecule's flexibility arises from the rotation around the single bond connecting the benzyl (B1604629) and pyridine (B92270) rings. DFT calculations can map the potential energy surface associated with this rotation, identifying the lowest energy conformers. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the two aromatic rings. The presence of the fluorine atom on the benzyl ring introduces a subtle electronic perturbation that can influence these conformational preferences.
Illustrative Optimized Geometrical Parameters for a Benzylpyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (pyridine ring) | 1.39 | 120 | 0 |
| C-N (pyridine ring) | 1.34 | 118 | 0 |
| C-C (benzyl ring) | 1.39 | 120 | - |
| C-F (benzyl ring) | 1.35 | - | - |
| C-C (bridge) | 1.51 | - | - |
| C-C-N (pyridine) | - | 123 | - |
| C-C-C (benzyl) | - | 120 | - |
| Pyridine-Bridge-Benzyl | - | - | ~60-90 |
Note: This data is illustrative and based on typical values for related structures. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide a powerful tool for predicting how a molecule will behave in a chemical reaction.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from both the pyridine and the fluorobenzyl rings, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The fluorine substituent, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound.
Illustrative Frontier Molecular Orbital Energies for a Benzylpyridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and would vary for this compound.
Electrostatic Potential Surface (EPS) Analysis for Charge Distribution Insights
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interaction patterns. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
In the case of this compound, the MEP surface would clearly illustrate the electronegative character of the nitrogen atom in the pyridine ring, which would be represented by a region of negative potential (typically colored red). This region is a prime target for electrophilic attack and hydrogen bond donation. The fluorine atom on the benzyl ring would also exhibit a region of negative potential. In contrast, the hydrogen atoms of the pyridine and benzyl rings would show regions of positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The MEP analysis provides a more intuitive picture of the molecule's reactivity compared to looking at atomic charges alone. researchgate.netnih.gov
Reaction Mechanism Investigations of this compound Transformations
Computational chemistry is not only used to study static molecular properties but also to explore the dynamic processes of chemical reactions. By mapping the energy profiles of reaction pathways, researchers can gain a deep understanding of the underlying mechanisms, identify key intermediates and transition states, and predict reaction outcomes.
Computational Probing of Transition States in Synthetic Reactions
The synthesis of this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a typical Suzuki reaction to form this molecule, 3-pyridylboronic acid would be coupled with 3-fluorobenzyl halide in the presence of a palladium catalyst. Computational methods can be employed to investigate the mechanism of this catalytic cycle in detail.
Energy Profile Mapping for Chemical Transformations Involving this compound
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. By mapping the energy profile, chemists can understand the feasibility of a proposed reaction mechanism and identify potential side reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational dynamics and intermolecular interactions that are often inaccessible through experimental techniques alone. For a molecule like this compound, which possesses significant conformational flexibility, MD simulations are invaluable for exploring its structural landscape and interaction patterns.
Beyond intramolecular dynamics, MD simulations provide critical insights into the intermolecular interactions that govern the behavior of this compound in a multi-molecule system. gatech.edu These non-covalent interactions are fundamental to processes such as solvation, crystal packing, and ligand-receptor binding. gatech.edumdpi.com For this compound, several key interactions can be anticipated and studied:
π-π Stacking: Both the pyridine and the 3-fluorophenyl rings are aromatic and can engage in π-π stacking interactions with other aromatic systems. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the stability of DNA and in the binding of drugs to proteins. gatech.edunih.gov MD simulations can characterize the preferred geometries (e.g., face-to-face, parallel-displaced) and interaction energies of these π-stacked arrangements.
Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. In protic solvents like water or in the presence of donor groups (e.g., -OH, -NH) in a biological target, this nitrogen can form significant hydrogen bonds.
C-H···π Interactions: The C-H bonds of the aromatic rings and the methylene (B1212753) bridge can act as weak donors in interactions with the electron-rich π-faces of other aromatic rings.
Halogen Interactions: The fluorine atom on the benzyl ring can participate in various non-covalent interactions. Although fluorine is not a strong halogen bond donor, C-F bonds can interact favorably with electron-rich regions and participate in dipole-dipole interactions, influencing molecular packing and recognition. bohrium.com
By simulating the molecule within a specific environment (e.g., a box of water molecules or near a model biological membrane), MD can quantify the strength and dynamics of these interactions, revealing how the molecule orients itself with respect to its neighbors. nih.govmdpi.com
Quantitative Structure-Reactivity/Property Relationship (QSPR) Principles and Computational Descriptors for this compound Scaffolds
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physical properties or biological activities. nih.govnih.gov The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. By quantifying structural features using numerical values known as "descriptors," it is possible to create a regression model that can predict the properties of new or untested compounds. ijournalse.org This approach is widely used in materials science, environmental chemistry, and drug discovery to prioritize candidates for synthesis and testing. chemrevlett.comchemrevlett.com
The development of a QSPR model typically involves several key steps:
Data Set Selection: A diverse set of molecules with accurately measured experimental data for the property of interest is compiled.
Descriptor Calculation: For each molecule in the set, a large number of computational descriptors are calculated. These descriptors encode different aspects of the molecular structure.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a subset of the most relevant descriptors is selected to build a mathematical equation linking the descriptors to the property. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. chemrevlett.com
For the this compound scaffold, a wide array of computational descriptors can be calculated to build QSPR models for properties such as solubility, boiling point, or receptor binding affinity. These descriptors can be categorized based on the information they represent.
In a QSPR study of this compound and its derivatives, descriptors such as the dipole moment and partial charges would be essential for modeling interactions with polar environments. researchgate.net HOMO and LUMO energies would help predict its chemical reactivity and electronic properties. Geometrical descriptors like molecular volume and surface area would be critical for modeling properties dependent on molecular size, such as diffusion or steric hindrance in receptor binding. researchgate.net By combining these descriptors, robust predictive models can be developed to guide the design of new molecules with desired properties based on the this compound scaffold.
Table of Mentioned Chemical Compounds
Applications of 3 3 Fluorobenzyl Pyridine in Organic Synthesis and Materials Science
3-(3-Fluorobenzyl)pyridine as a Ligand in Catalysis
The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide variety of transition metals. wikipedia.orgnih.govresearchgate.net This coordinating ability is the foundation of its use in catalysis, where it can act as a ligand to modulate the reactivity and selectivity of a metallic center.
Coordination Chemistry Studies with Transition Metals Utilizing this compound
The coordination of pyridine-based ligands to transition metals is a well-established field, with complexes ranging in geometry from linear and tetrahedral to square planar and octahedral. wikipedia.orgjscimedcentral.com The specific coordination environment is influenced by the metal's identity, its oxidation state, and the steric and electronic properties of the ligands. dntb.gov.uamdpi.com
In the case of this compound, the pyridine nitrogen acts as a σ-donor. The presence of the 3-fluorobenzyl group at the 3-position can influence the ligand's electronic properties. The fluorine atom, being highly electronegative, can withdraw electron density from the benzyl (B1604629) ring, which in turn can have a modest electron-withdrawing effect on the pyridine ring. This can slightly decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
While specific studies detailing the coordination of this compound with a wide range of transition metals are not extensively documented in the provided results, its behavior can be inferred from the vast body of work on similar pyridine derivatives. For instance, reactions of substituted pyridines with metal salts like palladium(II) chloride or platinum(II) chloride typically yield square planar complexes. rsc.org
Below is a table summarizing the expected coordination behavior of this compound with various transition metals, based on the known chemistry of pyridine ligands.
| Transition Metal Ion | Typical Coordination Number | Common Geometries | Representative Complex Formula (Hypothetical) |
| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | [Cu(3-(3-F-benzyl)pyridine)₂]⁺ |
| Ag(I) | 2 | Linear | [Ag(3-(3-F-benzyl)pyridine)₂]⁺ |
| Ni(II) | 4, 6 | Square Planar, Octahedral | [NiCl₂(3-(3-F-benzyl)pyridine)₂], [Ni(3-(3-F-benzyl)pyridine)₄]²⁺ |
| Pd(II) | 4 | Square Planar | [PdCl₂(3-(3-F-benzyl)pyridine)₂] |
| Pt(II) | 4 | Square Planar | [PtCl₂(3-(3-F-benzyl)pyridine)₂] |
| Rh(III) | 6 | Octahedral | [RhCl₃(3-(3-F-benzyl)pyridine)₃] |
| Ru(II) | 6 | Octahedral | [Ru(NH₃)₅(3-(3-F-benzyl)pyridine)]²⁺ |
This table is illustrative and based on the general coordination chemistry of pyridine ligands.
Application of this compound-Derived Ligands in Asymmetric Catalysis
Chiral pyridine-containing ligands are of immense importance in asymmetric catalysis, where they can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules. nih.govchim.it The development of novel chiral pyridine ligands is a continuous effort aimed at improving catalytic activity and stereoselectivity. nih.gov
While direct applications of this compound itself in asymmetric catalysis are not prevalent, it serves as a valuable scaffold for the synthesis of more complex chiral ligands. For instance, the benzyl group can be functionalized to introduce chiral centers. Methodologies such as asymmetric C-H functionalization on the side chain or the incorporation of chiral auxiliaries can be employed. chim.it
One can envision the synthesis of chiral ligands derived from this compound for use in various asymmetric reactions. For example, a chiral aminophosphine (B1255530) ligand could be synthesized for applications in asymmetric hydrogenation. rsc.org The general approach often involves the creation of a bidentate or tridentate ligand to ensure a well-defined and rigid coordination to the metal, which is crucial for effective stereocontrol. rsc.org
The table below outlines potential asymmetric reactions where chiral ligands derived from this compound could be applied, along with the transition metals commonly used in these transformations.
| Asymmetric Reaction | Common Transition Metal Catalysts | Potential Role of 3-(3-F-benzyl)pyridine-derived Ligand |
| Hydrogenation | Rh, Ru, Ir | As a P,N-ligand to create a chiral environment for enantioselective reduction of olefins or ketones. rsc.org |
| Cross-Coupling | Pd, Ni, Rh | As a chiral bipyridine or phosphine-pyridine ligand to control enantioselectivity in reactions like Suzuki-Miyaura or reductive Heck couplings. chim.itsnnu.edu.cn |
| C-H Functionalization | Rh, Pd, Ir | As a directing group or chiral ligand to achieve enantioselective functionalization of C-H bonds. nih.govbeilstein-journals.orgnih.gov |
| Aldol and Michael Additions | Fe, Cu | As a chiral bipyridine-diol ligand to facilitate enantioselective carbon-carbon bond formation. rsc.org |
This compound as a Building Block in Complex Molecule Synthesis
The unique combination of a pyridine ring and a functionalizable benzyl group makes this compound a useful synthon for the construction of more elaborate molecular architectures.
Precursor for Macrocyclic and Supramolecular Architectures Incorporating this compound
This compound can be incorporated into macrocyclic structures through functionalization of the benzyl group or the pyridine ring. For example, the benzyl group could be further substituted with donor atoms to create a macrocyclic ligand with a pre-defined cavity for metal ion binding. rsc.org
In the realm of supramolecular chemistry, the pyridine moiety can participate in self-assembly processes. For instance, coordination with metal ions can lead to the formation of discrete metallo-supramolecular structures or extended coordination polymers. rsc.org The fluorobenzyl group can influence the packing and intermolecular interactions in the solid state, potentially directing the formation of specific supramolecular architectures. rsc.org
Incorporation into Synthetic Routes of Natural Product Analogues (Focus on synthetic methodology)
Natural products and their analogues are a cornerstone of medicinal chemistry and drug discovery. mdpi.commdpi.com The pyridine scaffold is found in numerous biologically active natural products. lifechemicals.comnih.gov Synthetic methodologies that allow for the efficient incorporation of substituted pyridines are therefore highly valuable.
This compound can serve as a key building block in the synthesis of analogues of natural products that contain a benzylpyridine or a related structural motif. The synthetic strategies would likely involve transformations of the pyridine ring or the benzyl group to construct the target molecule. For example, the pyridine ring can undergo C-H functionalization to introduce additional substituents, or it can be reduced to the corresponding piperidine (B6355638), a common motif in alkaloids. snnu.edu.cn
The fluorobenzyl moiety can be a desirable feature in a natural product analogue, as the introduction of fluorine can often enhance metabolic stability, binding affinity, and bioavailability.
Role of this compound as a Component in Advanced Materials (e.g., polymers, liquid crystals)
The incorporation of pyridine units into polymers and liquid crystals can impart unique properties to these materials, such as thermal stability, specific electronic or optical characteristics, and the ability to coordinate with metals.
Pyridine-containing polymers can be synthesized through various polymerization techniques, where a pyridine-functionalized monomer is used. The resulting polymers can have applications as catalysts, sensors, or materials with tunable electronic properties.
In the field of liquid crystals, pyridine derivatives have been extensively studied as mesogenic (liquid crystal-forming) compounds. nih.govresearchgate.net The rigid nature of the pyridine ring can contribute to the formation of liquid crystalline phases. The introduction of a polar group, such as the one resulting from the C-F bond, can influence the dielectric anisotropy of the material, which is a crucial parameter for display applications. beilstein-journals.org
Green Chemistry Approaches for the Synthesis of 3 3 Fluorobenzyl Pyridine
Solvent-Free or Reduced-Solvent Synthesis Methodologies for 3-(3-Fluorobenzyl)pyridine
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound, which typically involves the coupling of a pyridine (B92270) precursor with a 3-fluorobenzyl moiety, several reduced-solvent or solvent-free approaches can be envisioned.
One of the most effective techniques is Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. nih.govbeilstein-journals.org This acceleration allows reactions to be conducted with reduced solvent volumes or, in some cases, under entirely solvent-free conditions. For instance, a proposed cross-coupling reaction between 3-halopyridine and a (3-fluorobenzyl)boronic acid derivative could be performed using a minimal amount of a high-boiling, greener solvent like ethanol or even neat (solvent-free). nih.govcaribjscitech.com The advantages of this method include not only the reduction of solvent waste but also decreased energy consumption due to shorter reaction times. researchgate.net Multicomponent reactions, which form the product in a single step from multiple starting materials, are also well-suited for microwave assistance and can often be performed with minimal solvent. nih.govmonash.edu
The table below illustrates a comparative analysis of conventional heating versus microwave-assisted synthesis for a representative pyridine-forming reaction, highlighting the typical benefits of MAOS.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Several hours (e.g., >12 h) | Minutes to 1 hour |
| Energy Input | High and sustained | Lower overall consumption due to speed |
| Solvent Volume | Often requires large volumes for dilution and heat transfer | Reduced or solvent-free |
| Yield | Moderate to good | Often higher due to reduced side reactions |
| By-products | Potential for thermal decomposition and side products | Cleaner reaction profiles |
This table presents generalized data based on typical outcomes in heterocyclic synthesis to illustrate the potential advantages of applying MAOS to this compound synthesis. nih.govresearchgate.net
Catalytic Approaches for Enhanced Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com To synthesize this compound with high atom economy, catalytic methods are vastly superior to traditional stoichiometric reactions. primescholars.com
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Negishi reactions, are prime examples of atom-economical processes for forming the key C-C bond between the pyridine and benzyl (B1604629) rings. nih.gov For example, a Suzuki-Miyaura coupling of 3-bromopyridine (B30812) with (3-fluorobenzyl)boronic acid, catalyzed by a palladium or a more sustainable nickel catalyst, would theoretically have a very high atom economy. acs.orgorganic-chemistry.org The only stoichiometric by-products are inorganic salts, which are less hazardous and easier to manage than the large organic by-products generated in many classical syntheses.
The use of highly efficient catalysts allows for low catalyst loading, further minimizing waste. Modern advancements focus on developing catalysts that are not only highly active but also based on more abundant and less toxic metals, and can be recycled and reused. The modularity of these cross-coupling reactions allows for the convergent assembly of complex molecules like this compound with high efficiency and minimal waste. nih.gov
| Reaction Type | Reactants | Desired Product | By-products | Atom Economy |
| Catalytic (Suzuki) | 3-Bromopyridine + (3-Fluorobenzyl)boronic acid | This compound | Boric acid, NaBr | High (>80%) |
| Stoichiometric (Grignard) | 3-Bromopyridine + 3-Fluorobenzyl magnesium bromide | This compound | MgBr₂ | Moderate |
This table provides a simplified comparison to illustrate the superior atom economy of catalytic methods.
Utilization of Renewable Feedstocks and Sustainable Reagents in this compound Synthesis
A long-term goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks. The core structures of this compound—the pyridine ring and the fluorinated aromatic ring—are traditionally derived from fossil fuels. However, significant research is underway to produce these building blocks from biomass.
The pyridine ring can be synthesized from biomass-derived platform chemicals like furans, which are obtainable from C5 and C6 sugars. acsgcipr.org Lignin, a major component of plant biomass, is another promising feedstock for producing aromatic compounds, including pyridine derivatives. rsc.org Similarly, aromatic compounds like benzene (B151609) and toluene, the precursors to the 3-fluorobenzyl group, can be produced through the catalytic aromatization of biomass-derived furans. conicet.gov.ar
Furthermore, the fluorination step itself can be made more sustainable. Traditional fluorination methods often employ harsh and hazardous reagents. A greener alternative is the use of enzymatic or biocatalytic methods. Specific enzymes, such as fluorinases, are capable of forming C-F bonds under mild, aqueous conditions, representing a highly sustainable approach to producing fluorinated organic compounds. nih.govnih.gov
| Molecular Fragment | Traditional Feedstock | Potential Renewable Feedstock |
| Pyridine Ring | Coal Tar, Petroleum | Lignin, Furans (from C5/C6 sugars), Fermentation products acsgcipr.org |
| Aromatic (Benzyl) Ring | Petroleum (BTX) | Lignin, Furans (from biomass) conicet.gov.ar |
| Fluorine Atom | Inorganic Fluorides (e.g., HF) | Enzymatic fluorination using fluorinase enzymes nih.gov |
Process Intensification and Energy Efficiency Studies for this compound Production
Process intensification involves the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. For the production of this compound, transitioning from traditional batch manufacturing to continuous flow processing is a key intensification strategy.
Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small internal volume. beilstein-journals.org The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, combining the benefits of rapid microwave heating with the efficiency of flow chemistry. researchgate.net Such a setup for the synthesis of this compound could significantly reduce reaction times, improve yield and selectivity, and lower energy consumption compared to large-scale batch reactors. vcu.edu
| Process Type | Key Advantages for this compound Synthesis |
| Batch Processing | - Well-established infrastructure- Flexible for various production scales |
| Continuous Flow Processing | - Enhanced safety and control- Superior heat and mass transfer- Improved yield and consistency- Reduced energy consumption and smaller footprint beilstein-journals.orgresearchgate.net |
Waste Minimization and By-product Management Strategies in the Synthesis of this compound
Effective waste minimization is a culmination of applying various green chemistry principles. For the synthesis of this compound, strategies should focus on preventing waste at its source rather than treating it after its creation. primescholars.com
High Atom-Economy Reactions : As discussed, employing catalytic cross-coupling reactions ensures that the majority of atoms from the starting materials are incorporated into the product, fundamentally reducing by-product formation. jk-sci.com
Catalyst Recycling : A significant source of waste in catalytic reactions is the metal catalyst itself. Developing processes that allow for the efficient separation and recycling of the catalyst (e.g., using heterogeneous catalysts or advanced separation techniques for homogeneous catalysts) is crucial for waste reduction and economic viability.
Solvent Selection and Recycling : The use of green solvents (water, ethanol) or solvent-free conditions drastically reduces hazardous waste. When solvents are necessary, implementing a robust solvent recycling program within the manufacturing plant is essential.
By integrating these strategies, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a process that is not only environmentally responsible but also more efficient and economical.
Retrosynthetic Analysis of 3 3 Fluorobenzyl Pyridine
Disconnection Strategies for the Benzyl-Pyridine Linkage in 3-(3-Fluorobenzyl)pyridine
The most logical disconnection in this compound is the carbon-carbon bond connecting the benzyl (B1604629) and pyridine (B92270) rings. This bond can be formed through several reliable synthetic methods, each suggesting a different set of synthons and, consequently, starting materials.
A primary retrosynthetic disconnection of the C(sp²)-C(sp³) bond between the pyridine C3 and the benzylic carbon leads to two principal sets of synthons: a 3-pyridyl synthon and a 3-fluorobenzyl synthon. The polarity assigned to these synthons dictates the choice of synthetic equivalents.
Strategy 1: Nucleophilic 3-Pyridyl Synthon and Electrophilic 3-Fluorobenzyl Synthon. This approach involves a nucleophilic 3-pyridyl species reacting with an electrophilic 3-fluorobenzyl halide. Synthetic equivalents for the nucleophilic 3-pyridyl synthon can be generated from 3-halopyridines through the formation of Grignard reagents (3-pyridylmagnesium halide) or organolithium species. clockss.orgresearchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) or Suzuki coupling (using a boronic acid), are also powerful methods for this transformation. researchgate.nettandfonline.comorganic-chemistry.org
Strategy 2: Electrophilic 3-Pyridyl Synthon and Nucleophilic 3-Fluorobenzyl Synthon. Conversely, an electrophilic 3-pyridyl synthon, such as a 3-halopyridine, can react with a nucleophilic 3-fluorobenzyl species. The nucleophilic partner can be a 3-fluorobenzyl Grignard reagent, an organolithium compound, or an organozinc reagent in a Negishi-type coupling. researchgate.nettandfonline.comorganic-chemistry.org
The choice between these strategies often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.
| Disconnection Approach | 3-Pyridyl Synthon | 3-Fluorobenzyl Synthon | Corresponding Reaction |
| Strategy 1 | Nucleophilic (e.g., 3-Pyridyl-M) | Electrophilic (e.g., 3-Fluorobenzyl-X) | Cross-Coupling (Suzuki, Negishi), Grignard Reaction |
| Strategy 2 | Electrophilic (e.g., 3-Halo-Pyridine) | Nucleophilic (e.g., 3-Fluorobenzyl-M) | Cross-Coupling (Suzuki, Negishi), Grignard Reaction |
M = Metal (e.g., MgBr, Li, ZnCl, B(OH)₂); X = Halogen (e.g., Br, Cl)
The pyridine nitrogen's basicity and its influence on the ring's electronics can complicate synthetic transformations. Therefore, the use of protecting and activating groups is often a crucial consideration.
Protecting Groups:
During the formation of the benzyl-pyridine linkage, particularly when using organometallic reagents, the pyridine nitrogen may require protection to prevent side reactions such as quenching of the nucleophile or undesired addition reactions.
Borane (B79455) Complexes: Pyridine can be protected as a borane complex (Pyridine-BH₃). This masks the basicity of the nitrogen and allows for reactions like lithiation at other positions of the ring. The borane group can be subsequently removed under acidic conditions.
N-Oxides: Formation of a pyridine N-oxide deactivates the ring towards electrophilic attack and can direct metallation to the C2 position. The N-oxide can be removed later by reduction.
Benzyl Groups: N-benzylation can be used to form a pyridinium (B92312) salt, which alters the reactivity of the pyridine ring. pearson.com
Activating Groups:
To facilitate the desired C-C bond formation, activating groups can be employed to enhance the reactivity of the pyridine ring.
Borane Catalysis for C3-Alkylation: A borane-catalyzed tandem reaction can achieve C3-selective alkylation of pyridines. This process involves pyridine hydroboration to form a nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophile. researchgate.netlookchem.com This strategy offers a direct method for introducing the benzyl group at the C3 position.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups can increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. youtube.com This is particularly relevant for strategies involving a nucleophilic 3-fluorobenzyl species.
| Group Type | Example | Purpose |
| Protecting Group | Borane (BH₃) | Masks nitrogen basicity |
| Protecting Group | N-Oxide | Modifies ring electronics and directs substitution |
| Protecting Group | Benzyl | Forms a pyridinium salt, altering reactivity |
| Activating Group | Borane Catalyst | Facilitates C3-alkylation via dihydropyridine |
Disconnections Involving the Pyridine Ring in this compound Synthesis
Several named reactions are available for the de novo synthesis of the pyridine ring.
Hantzsch Pyridine Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org For this compound, this would require precursors that incorporate the 3-fluorobenzyl moiety into one of the components. Subsequent oxidation of the initially formed dihydropyridine yields the aromatic pyridine ring. wikipedia.org
Bohlmann-Rahtz Pyridine Synthesis: This method allows for the synthesis of substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.orgjk-sci.com This two-step process leads to a 2,3,6-trisubstituted pyridine. By carefully choosing the enamine and ethynylketone, the desired substitution pattern can be achieved.
| Synthesis Method | Key Precursors |
| Hantzsch Synthesis | Aldehyde, β-ketoester (x2), Ammonia |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone |
Disconnections Involving the Fluorobenzene (B45895) Moiety in this compound Synthesis
The 3-fluorobenzyl portion of the molecule can be disconnected to simpler, commercially available starting materials. The most common precursors are 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzyl bromide.
From 3-Fluorotoluene (B1676563): 3-Fluorotoluene can be a starting point. Radical bromination of the methyl group would yield 3-fluorobenzyl bromide.
From Fluorobenzene: Fluorobenzene can undergo a one-step bromomethylation to produce 3-fluorobenzyl bromide. organic-chemistry.orgwikipedia.org
From 3-Fluorobenzaldehyde: 3-Fluorobenzaldehyde can be reduced to the corresponding alcohol, which can then be converted to 3-fluorobenzyl bromide. 3-Fluorobenzaldehyde itself can be synthesized from 3-fluorotoluene via oxidation. acs.orgchemicalbook.com
| Precursor | Starting Material | Key Transformation |
| 3-Fluorobenzyl bromide | 3-Fluorotoluene | Radical Bromination |
| 3-Fluorobenzyl bromide | Fluorobenzene | Bromomethylation |
| 3-Fluorobenzaldehyde | 3-Fluorotoluene | Oxidation |
Strategic Retrosynthesis Planning for Stereocontrol in Chiral this compound Derivatives (if applicable)
While this compound itself is achiral, its hydrogenated derivative, 3-(3-fluorobenzyl)piperidine (B1602317), possesses a chiral center. The synthesis of enantiomerically enriched chiral piperidines is of significant interest in medicinal chemistry. google.com
Retrosynthetic analysis of a chiral 3-(3-fluorobenzyl)piperidine would involve disconnection of the piperidine (B6355638) ring or stereoselective reduction of the corresponding pyridine.
Stereoselective Reduction: A key strategy is the asymmetric hydrogenation of the this compound precursor. This can be achieved using chiral catalysts.
Synthesis from Chiral Pool: Another approach is to construct the piperidine ring from a chiral starting material. For instance, chiral lactams can serve as precursors for the enantioselective synthesis of 2-arylpiperidines, a strategy that could potentially be adapted. rsc.org
Resolution of Racemates: A classical approach involves the synthesis of the racemic piperidine followed by resolution using a chiral resolving agent.
A convenient method for the preparation of a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring. researchgate.net Achieving stereocontrol in this process would require the use of chiral reagents or catalysts during the reduction step.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(3-Fluorobenzyl)pyridine?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, fluorobenzyl groups can be introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. A key step includes activating the pyridine ring at the 3-position for functionalization with a 3-fluorobenzyl moiety. Reaction conditions (e.g., ligand choice, solvent, temperature) must optimize regioselectivity and minimize side reactions like dehalogenation. Post-synthesis purification often employs column chromatography, followed by NMR and mass spectrometry validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm fluorobenzyl integration. The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways.
- FT-IR : Confirms functional groups (e.g., C-F stretch at ~1100 cm) and aromatic ring vibrations. Discrepancies in spectra should prompt re-examination of synthetic intermediates or solvent impurities .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound derivatives?
SC-XRD analysis involves:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting data on a diffractometer (e.g., Bruker SMART CCD) with MoKα radiation (λ = 0.71073 Å).
- Solving the structure using direct methods (e.g., SHELXS) and refining with SHELXL. Key parameters include R-factor (<0.05), displacement parameters, and hydrogen-bonding networks. For 3-(3-Fluorobenzyl)isochroman-1-one, the dihedral angle between aromatic rings (74.46°) and C–H···O interactions were critical for structural validation .
Advanced Research Questions
Q. How does the 3-fluorobenzyl substituent influence electronic and steric effects in catalytic reactions?
The electron-withdrawing fluorine atom enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution. Steric hindrance from the benzyl group can alter regioselectivity in cross-coupling reactions. Computational studies (DFT) reveal reduced electron density at the pyridine nitrogen, affecting coordination with transition-metal catalysts. Experimental validation via Hammett plots or kinetic isotope effects is recommended .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for fluorinated pyridine derivatives?
- Crystallographic Disorder : If X-ray data shows disorder (e.g., a fluorobenzyl group adopting multiple conformations), refine occupancy ratios and apply restraints. For example, resolved a disordered benzene ring with 95.9:4.1 occupancy .
- NMR Anomalies : Use variable-temperature NMR to assess dynamic processes (e.g., rotational barriers) or employ F NMR to detect fluorine-specific interactions.
- Data Reproducibility : Cross-validate with alternative techniques like powder XRD or gas-phase electron diffraction .
Q. Which computational methods model the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic aromatic substitution.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.
- Docking Studies : Assess binding affinities for pharmacological applications (e.g., enzyme inhibition). Software like Gaussian or ORCA is commonly used, with basis sets (e.g., 6-31G*) optimized for halogenated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
